molecular formula C21H32N4O8S B606130 (+)-Biotin-PEG2-NHS ester CAS No. 596820-83-6

(+)-Biotin-PEG2-NHS ester

Cat. No. B606130
CAS RN: 596820-83-6
M. Wt: 500.57
InChI Key: UCJSJBIJPAZUGU-AVYPCKFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG2-NHS ester is a PEG derivative containing a biotin group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .


Synthesis Analysis

Biotin-PEG2-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Biotin-PEG2-NHS ester is 500.57 g/mol . The IUPAC name is 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate .


Chemical Reactions Analysis

The NHS group in Biotin-PEG2-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is commonly used in the field of bioconjugation .


Physical And Chemical Properties Analysis

Biotin-PEG2-NHS ester is a solid substance with a white to off-white color . It has a molecular weight of 500.57 g/mol . It is soluble in DMSO at a concentration of 125 mg/mL .

Scientific Research Applications

  • Bioconjugation of Oligonucleotides : A study by Bethge and Vonhoff (2020) outlines a two-step method for conjugating carboxylic acids to amino-modified oligonucleotides, demonstrating its applicability in attaching small to large molecular entities like dyes, tags, and macromolecules. This method can be used with biotin and PEG carboxylic acids, making it relevant for "(+)-Biotin-PEG2-NHS ester" applications (Bethge & Vonhoff, 2020).

  • Peptide Biotinylation : Miller et al. (1997) investigated the reactivity of NHS esters of biotin with peptides, noting that these reagents can acylate functional groups in peptides under mild conditions. This study highlights the broader reactivity of NHS-biotin esters and their potential in peptide modification (Miller et al., 1997).

  • Quantification of NHS Esters : A method for the quantification of NHS esters, including biotin-NHS ester, is presented by Klykov and Weller (2015). This is crucial for ensuring the quality and purity of NHS esters used in bioconjugation techniques (Klykov & Weller, 2015).

  • Labeling Proteins with Fluorophores : Nanda and Lorsch (2014) describe using NHS ester chemistry for conjugating fluorescent probes to primary amines of proteins, highlighting its application in protein labeling (Nanda & Lorsch, 2014).

  • Bioconjugation of Nanoparticles to Avidin : Diamente, Burke, and van Veggel (2006) discuss attaching biotin moieties to nanoparticles via activated esters, providing insights into the use of "this compound" for nanoparticle functionalization (Diamente, Burke, & van Veggel, 2006).

  • Tumor Targeting in Drug-Delivery Systems : Yuan et al. (2014) developed a polymer for micelle-based drug carriers using biotin and PEG segments, demonstrating the utility of biotin-PEG compounds in targeted drug delivery (Yuan et al., 2014).

  • Surface Immobilization for Biosensing : Reyes-Cuellar (2017) explored surface immobilization chemistry using NHS-biotin for biosensing applications, showing the potential of biotin-PEG-NHS in creating biosensor platforms (Reyes-Cuellar, 2017).

Mechanism of Action

Target of Action

The primary targets of Biotin-PEG2-NHS ester are primary amine-containing macromolecules . These include the side chain of lysine (K) residues and the N-terminus of each polypeptide . The compound is particularly useful for specific labeling of cell surface proteins .

Mode of Action

Biotin-PEG2-NHS ester interacts with its targets through the formation of stable amide bonds . This is achieved by the reaction of the N-Hydroxysuccinimide (NHS) ester group of the compound with primary amino groups (-NH2) in a pH 7-9 buffer . The reaction occurs via nucleophilic attack, forming an amide bond and releasing the NHS .

Biochemical Pathways

The compound plays a significant role in the biotinylation of proteins, a process that involves the attachment of biotin to proteins . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG2-NHS ester are influenced by its hydrophilic polyethylene glycol (PEG) spacer arm . This feature imparts water solubility to the biotinylated molecule . For example, antibodies labeled with NHS-PEG4-Biotin exhibit less aggregation when stored in solution as compared to antibodies labeled with reagents having only hydrocarbon spacers .

Result of Action

The result of the action of Biotin-PEG2-NHS ester is the formation of biotinylated proteins . These proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA, dot blot, and Western blot applications .

Action Environment

The action of Biotin-PEG2-NHS ester is influenced by environmental factors such as pH and moisture . The NHS-ester moiety readily hydrolyzes and becomes non-reactive, so it’s important to minimize reagent exposure to moisture . The reaction between the NHS ester and primary amino groups occurs efficiently in pH 7-9 buffers .

Future Directions

Biotin-PEG2-NHS ester is a key component in the synthesis of PROTACs , which are a promising new class of drugs that could potentially be used to treat a wide range of diseases. As research in this area continues to advance, we can expect to see new applications and improvements in the synthesis process.

Biochemical Analysis

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O8S/c26-16(4-2-1-3-15-20-14(13-34-15)23-21(30)24-20)22-8-10-32-12-11-31-9-7-19(29)33-25-17(27)5-6-18(25)28/h14-15,20H,1-13H2,(H,22,26)(H2,23,24,30)/t14-,15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJSJBIJPAZUGU-AVYPCKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.